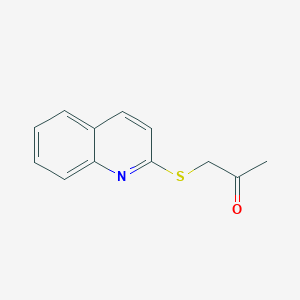

1-(Quinolin-2-ylsulfanyl)acetone

Description

1-(Quinolin-2-ylsulfanyl)acetone (CAS: 13896-81-6) is a quinoline derivative featuring a sulfanyl (-S-) linker connecting the quinoline ring at the 2-position to a propan-2-one (acetone) moiety. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{NOS} $, with a molecular weight of 217.29 g/mol. The compound is listed under multiple synonyms, including NSC98849 and AC1Q5CJJ, and is available from several suppliers for research purposes . The quinoline scaffold is renowned for its role in medicinal chemistry, often contributing to bioactivity such as antimicrobial, anticancer, or antimalarial effects.

Properties

CAS No. |

13896-81-6 |

|---|---|

Molecular Formula |

C12H11NOS |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

1-quinolin-2-ylsulfanylpropan-2-one |

InChI |

InChI=1S/C12H11NOS/c1-9(14)8-15-12-7-6-10-4-2-3-5-11(10)13-12/h2-7H,8H2,1H3 |

InChI Key |

UZFZKFUGCZFXES-UHFFFAOYSA-N |

SMILES |

CC(=O)CSC1=NC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(=O)CSC1=NC2=CC=CC=C2C=C1 |

Other CAS No. |

13896-81-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

Quinoline derivatives vary in substitution patterns, linker groups, and functional moieties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Quinoline Derivatives

Key Observations :

- Linker Influence: The sulfanyl group in 1-(Quinolin-2-ylsulfanyl)acetone may confer distinct redox or hydrogen-bonding properties compared to oxygen or nitrogen linkers. For example, chalcone derivatives (e.g., ) utilize α,β-unsaturated ketones for extended conjugation, enhancing π-π stacking .

- Positional Effects: Substitution at the quinoline 2-position (target compound) vs.

Physical and Chemical Properties

Inferred properties of 1-(Quinolin-2-ylsulfanyl)acetone relative to acetone () and other derivatives:

Table 2: Property Comparison

Notes:

- The quinoline ring increases molecular weight and decreases volatility compared to acetone.

- Sulfanyl and ketone groups may enhance crystallinity, as seen in nitroimidazole derivatives (), which form 2D networks via C-H⋯O/N bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.